Bufuralol

Overview

Description

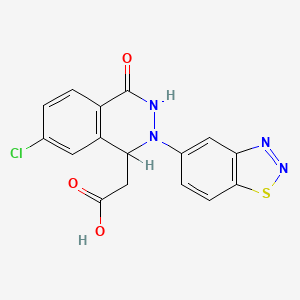

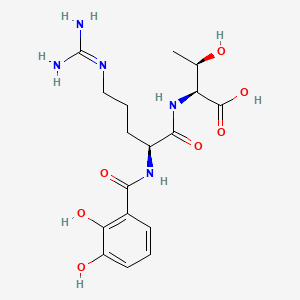

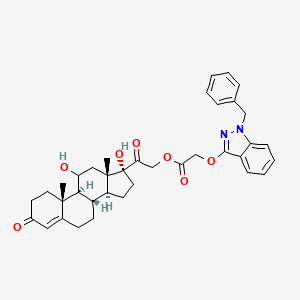

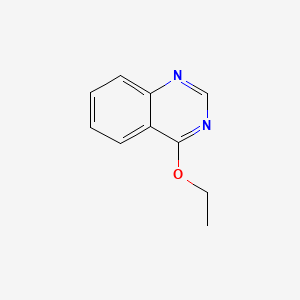

Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity . It is metabolized by CYP2D6 . Most beta blockers are aryloxypropanolamine-based. In this rare exception, the benzofuran oxygen is part of a ring instead of derived from the epichlorohydrin precursor .

Synthesis Analysis

The synthesis of this compound involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis

This compound has a molecular formula of C16H23NO2 . The structure of this compound is unique among beta blockers because the benzofuran oxygen is part of a ring instead of being derived from the epichlorohydrin precursor .Chemical Reactions Analysis

This compound undergoes 1’-hydroxylation, a prototypical reaction catalyzed by cytochrome P450 (P450) 2D6 . This enzyme is known to show debrisoquine/sparteine-type genetic polymorphism in humans .Physical And Chemical Properties Analysis

This compound has a molar mass of 261.365 g/mol . It is a crystalline solid with a density of 1.1±0.1 g/cm3 . Its boiling point is 393.2±37.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications

Pharmacogenetics and Metabolism

Bufuralol, a beta-adrenoceptor blocking drug, has been instrumental in understanding pharmacogenetics, particularly in the study of drug metabolism. Research has shown that the metabolism of this compound is under genetic control similar to that of debrisoquine, a phenomenon termed as a pharmacogenetic anomaly. This finding has significant implications in personalized medicine, as it helps to identify individuals who may have abnormal responses to certain medications due to genetic variations in drug metabolism. This is particularly relevant in the context of side effects and drug efficacy (Dayer et al., 1982).

Hemodynamic Effects

This compound has been studied for its acute hemodynamic effects, particularly in patients with stable angina pectoris. Research has demonstrated that this compound can reduce exercise-stimulated heart rate, systolic blood pressure, and cardiac index. Additionally, it has shown vasodilator effects, improving left ventricular ejection fraction without changing total vascular resistance. These properties make it valuable for studying the cardiovascular effects of beta-adrenoceptor blocking drugs with additional peripheral vasodilating properties (Pfisterer et al., 1984).

Pharmacokinetics in Special Populations

Research has explored the effects of renal failure on the hepatic clearance of this compound. The findings are important for understanding how diseases like renal failure can alter the pharmacokinetics of drugs. This research helps in dose adjustment and management of drug therapy in patients with renal insufficiencies (Balant et al., 1980).

Soft Drug Design

This compound has contributed to the field of 'soft drug' design. This involves creating drugs that are potent but have a short duration of action to minimize side effects. Researchers have synthesized analogues of this compound to create beta-blockers that rapidly deactivate in the body, reducing the risk of prolonged adverse effects. This approach in drug design is crucial for developing safer therapeutic agents (Hwang et al., 2000).

Drug-Drug Interactions

This compound has also been used to study drug-drug interactions, particularly those involving cytochrome P450 enzymes. It serves as a model substrate to investigate how othermedications can influence the metabolism of drugs that are processed by these enzymes. For example, H1-antihistamines have been shown to inhibit CYP2D6-mediated this compound metabolism, highlighting potential interactions between these drugs and this compound. Understanding these interactions is crucial for predicting and managing adverse drug reactions and therapeutic failures (He et al., 2002).

Mechanism of Action

Target of Action

Bufuralol primarily targets the Beta-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . By blocking these receptors, this compound inhibits the action of catecholamines such as epinephrine and norepinephrine, which are hormones that stimulate the nervous system .

Biochemical Pathways

This compound undergoes metabolism primarily by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also playing a role . The main metabolic pathway for (−)-bufuralol is aromatic hydroxylation, whereas the principal route for (+)-bufuralol is conjugation . Phenol metabolites in the systemic circulation are present mainly as conjugates .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in the body . The peak plasma concentrations of this compound occur at 1.5 h after a 7.5 mg dose and at 2 h after other doses . The plasma elimination half-life of this compound varies among individuals, with values of 2.61 ± 0.18 h in six subjects and 4.85 ± 0.35 h in three other subjects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of β-adrenoceptors, leading to a decrease in heart rate and blood pressure . This makes this compound effective in the management of conditions like hypertension and angina.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as diet, age, and co-administration with other drugs can also influence the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

properties

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBTPPFLLCUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59652-29-8 (hydrochloride) | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866414 | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54340-62-4, 57704-15-1 | |

| Record name | Bufuralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufuralol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)